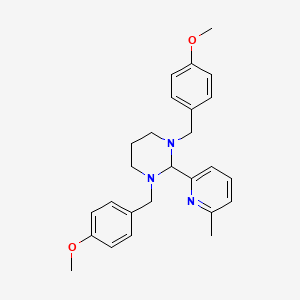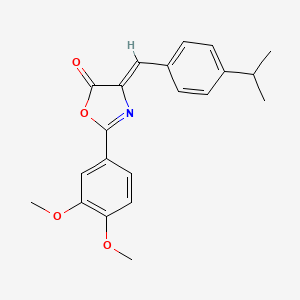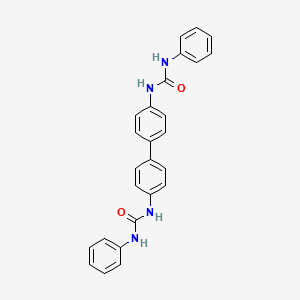
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine
Übersicht
Beschreibung
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine, also known as BMH-21, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer research. BMH-21 was first synthesized in 2010 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine is not fully understood, but it is believed to involve the disruption of DNA repair pathways in cancer cells. This compound has been shown to inhibit the activity of several proteins involved in DNA repair, including PARP1 and DNA-PKcs. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, with no significant effects on cell viability or DNA damage. In cancer cells, however, this compound has been shown to induce DNA damage and cell death. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine in lab experiments is its specificity for cancer cells. This allows for more targeted and precise experiments, reducing the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the investigation of this compound's potential as a combination therapy with other cancer treatments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-methoxybenzyl)-2-(6-methyl-2-pyridinyl)hexahydropyrimidine has been shown to have potential applications in cancer research due to its ability to selectively target cancer cells while sparing normal cells. In vitro studies have demonstrated that this compound can induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-6-4-7-25(27-20)26-28(18-21-8-12-23(30-2)13-9-21)16-5-17-29(26)19-22-10-14-24(31-3)15-11-22/h4,6-15,26H,5,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJHGPIVFNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2N(CCCN2CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3556529.png)


![2,2'-(1,4-piperazinediyl)bis[N-(4-methylphenyl)acetamide]](/img/structure/B3556569.png)

![3'-(2-furyl)-8',9'-dimethoxy-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3556574.png)

![1,3-bis{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B3556595.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3556621.png)
![4-[(2-bromo-4,5-diphenyl-3-thienyl)carbonyl]morpholine](/img/structure/B3556632.png)
![4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide](/img/structure/B3556636.png)
![N-(diphenylmethyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556638.png)